

physical and chemical properties of Asperglaucin B

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Compound of Interest

Compound Name: Asperglaucin B

Cat. No.: B12421880

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Asperglaucin B: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperglaucin B, a natural product derived from the fungus *Aspergillus chevalieri*, has garnered attention for its notable antibacterial properties. This technical guide provides a detailed overview of the known physical and chemical properties of **Asperglaucin B**, its biological activity, and the experimental methodologies for its study. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this document includes diagrammatic representations of pertinent experimental workflows to aid in the conceptualization and replication of research concerning this compound.

Physicochemical Properties

Asperglaucin B is an alkylated salicylaldehyde derivative.^[1] Its fundamental physical and chemical characteristics are summarized below.

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₆ O ₃	[2]
Molecular Weight	302.41 g/mol	[2]
Appearance	Solid	[3]
Melting Point	Data not available	[3]
Boiling Point	Data not available	[3]
Solubility	Data not available	[3]

Further research is required to determine specific quantitative values for melting point, boiling point, and solubility in various solvents.

Spectral Data

Detailed spectral analyses are crucial for the unequivocal identification and structural elucidation of **Asperglaucin B**. While specific spectral data from primary literature is not readily available in public databases, the following represents the types of data required for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Expected signals would correspond to aromatic protons, an aldehydic proton, protons of the alkyl chain, and protons associated with the chromane-like ring system. Chemical shifts (δ) and coupling constants (J) would be critical for assigning the specific proton environments.
- ¹³C NMR: The carbon spectrum would reveal signals for carbonyl carbons, aromatic carbons, and aliphatic carbons of the alkyl chain and the heterocyclic ring, confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **Asperglaucin B** would be expected to show characteristic absorption bands corresponding to its functional groups:

- A strong absorption band for the C=O stretch of the aldehyde.
- Absorption bands for C-H stretching of the aromatic and aliphatic portions.
- A broad absorption for the O-H stretch of the phenolic hydroxyl group.
- C-O stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum would display absorption maxima (λ_{max}) characteristic of the chromophore present in the molecule, likely influenced by the substituted salicylaldehyde and the fused ring system.

Biological Activity and Mechanism of Action

Asperglaucin B has demonstrated potent antibacterial activity.

Antibacterial Spectrum

It exhibits significant activity against the plant pathogens *Pseudomonas syringae* pv. *actinidiae* (Psa) and *Bacillus cereus*, with a reported Minimum Inhibitory Concentration (MIC) value of 6.25 μM for both.^[1]

Mechanism of Action

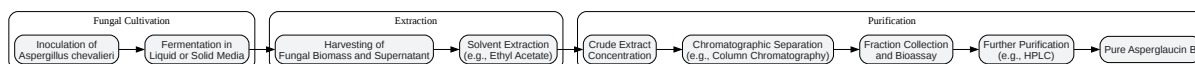
The proposed bacteriostatic mechanism of **Asperglaucin B** involves the disruption of the bacterial cell envelope. It is suggested to alter the external structure of *B. cereus* and *P. syringae* pv. *actinidiae*, leading to the rupture or deformation of their cell membranes.^[1] At present, specific signaling pathways modulated by **Asperglaucin B** have not been elucidated.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Asperglaucin B** are essential for further research. The following outlines a general workflow based on standard natural product chemistry practices.

Isolation and Purification of Asperglaucin B

The following dot script visualizes a typical workflow for isolating a natural product like **Asperglaucin B** from its fungal source.

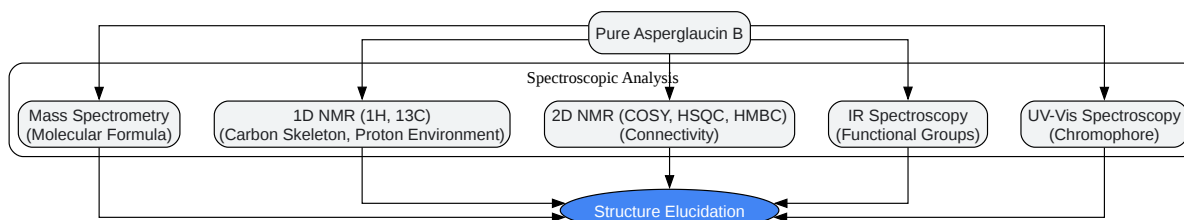


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A generalized workflow for the isolation and purification of **Asperglaucin B**.

Structural Elucidation Workflow

Once a pure compound is obtained, its structure is determined through a combination of spectroscopic techniques.



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Workflow for the structural elucidation of **Asperglaucin B**.

Conclusion and Future Directions

Asperglaucin B represents a promising antibacterial agent. However, a significant gap exists in the publicly available, detailed physicochemical and spectral data. Future research should

prioritize the full characterization of this molecule, including the determination of its melting point, solubility, and comprehensive spectral data (^1H NMR, ^{13}C NMR, IR, and UV-Vis). Furthermore, in-depth studies are required to elucidate the specific molecular targets and signaling pathways involved in its antibacterial mechanism of action. The development of a robust and scalable synthetic route would also be invaluable for enabling further pharmacological studies and potential therapeutic development.

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